

Dhfr-IN-11: Application Notes and Protocols for Tuberculosis Research

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Compound of Interest

Compound Name: Dhfr-IN-11

Cat. No.: B12377035

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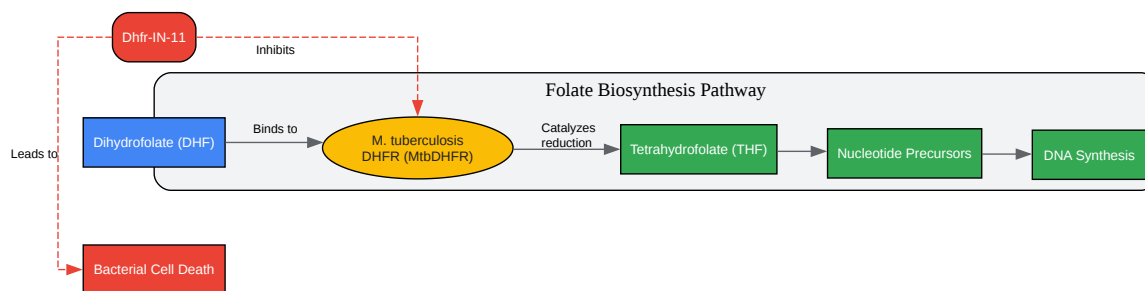
For Researchers, Scientists, and Drug Development Professionals

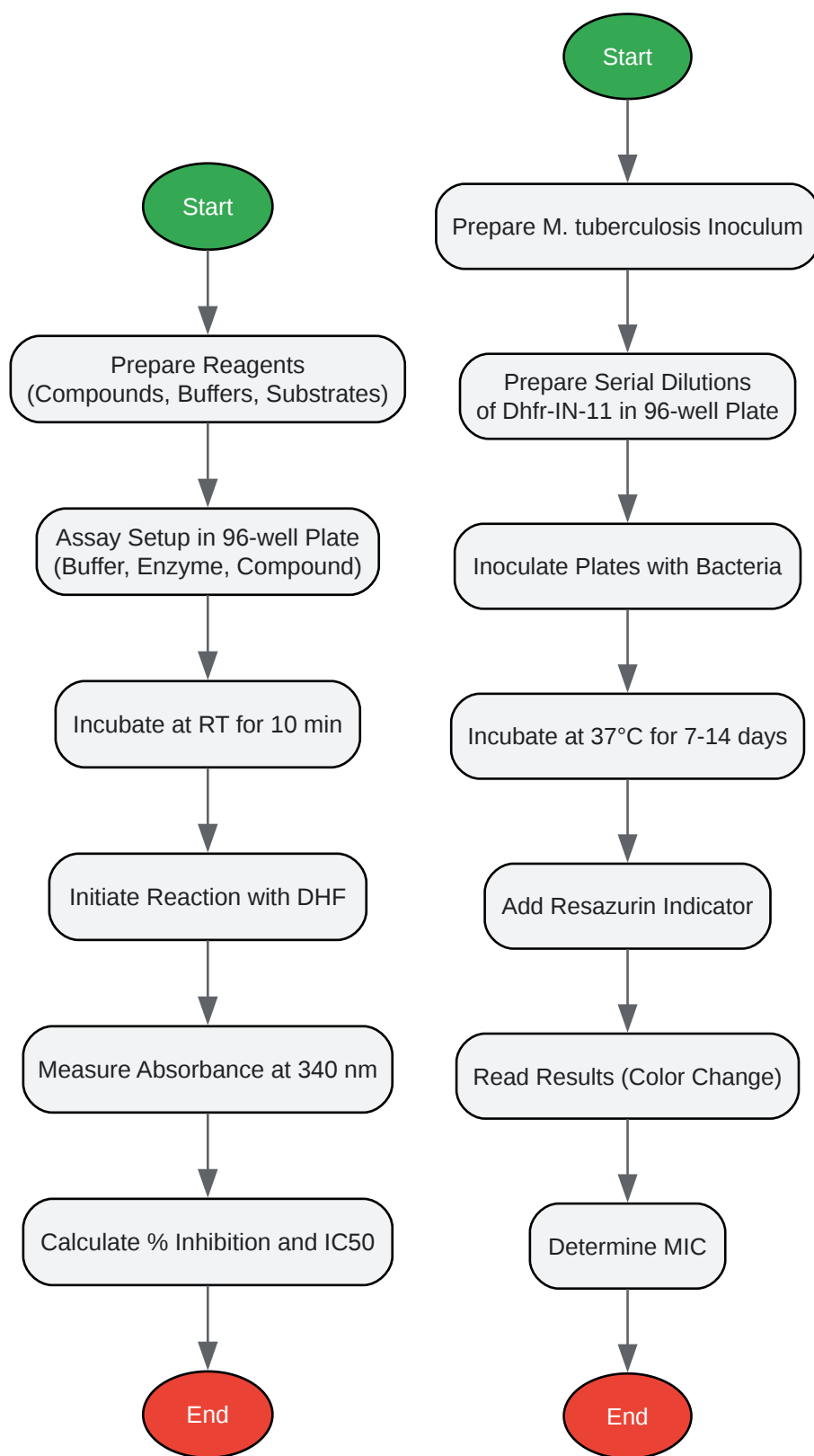
These application notes provide a comprehensive overview of the experimental use of **Dhfr-IN-11**, a novel inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (MtbDHFR), for tuberculosis (TB) research. Detailed protocols for key experiments are included to facilitate the evaluation of this compound and its derivatives.

Dhfr-IN-11, also referred to as compound 6b, has been identified as a potent inhibitor of the MtbDHFR enzyme, a critical component in the folate biosynthesis pathway of Mycobacterium tuberculosis. Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. This makes **Dhfr-IN-11** a promising candidate for the development of new anti-tubercular agents.

Mechanism of Action

Dhfr-IN-11 acts as a competitive inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. By binding to the active site of the enzyme, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. The depletion of the THF pool ultimately halts DNA replication and arrests cell growth. Molecular docking studies have elucidated the binding mode of **Dhfr-IN-11** within the MtbDHFR active site, highlighting key interactions with amino acid residues.





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